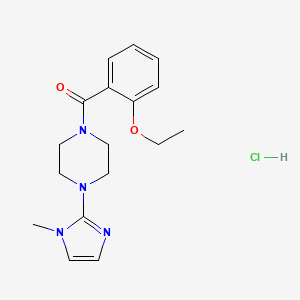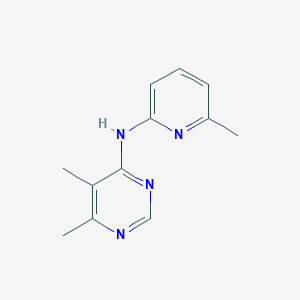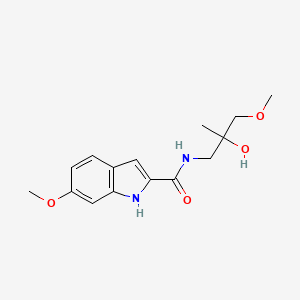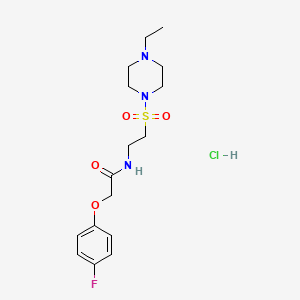
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, this would include the compound’s systematic name, any common names, and its structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Sulfation and Glucuronidation Pathways
One study discusses aromatic amines metabolized to hydroxamic acids, leading to the formation of N,O-sulfonate and N,O-glucuronide conjugates. This is relevant because the sulfonation process, which involves the addition of a sulfonyl group, is critical in chemical carcinogenesis of aromatic amines. The study explores methods to decrease sulfation in vivo, aiming to enhance the formation of more stable conjugates, which could imply potential research applications in understanding and manipulating metabolic pathways for therapeutic purposes (Mulder & Meerman, 1983).
Antimicrobial and Anticancer Activities
Another area of research involves the synthesis and evaluation of compounds for antimicrobial and anticancer activities. For example, a study on the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and its biological evaluation reveals noticeable antioxidant, analgesic, and anti-inflammatory activities (Nayak et al., 2014). This suggests that compounds with piperazine and acetamide functionalities could be explored for their potential in developing new therapeutic agents.
Cytochrome P450 System Involvement
The involvement of the cytochrome P450 system in the biodegradation of certain compounds, such as herbicides, highlights another area of research. A study on the N-deethoxymethylation of acetochlor by Rhodococcus sp. emphasizes the cytochrome P450 system's role in environmental bioremediation processes (Wang et al., 2015). This indicates potential research applications in environmental science and bioremediation, focusing on the degradation of pollutants.
Drug Design and Synthesis
Research on the design and synthesis of novel compounds for therapeutic applications is also relevant. A study on the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors for cancer therapy shows the importance of structure-activity relationship studies in drug development (Shukla et al., 2012). This area could encompass research applications of "N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride" in drug discovery and development.
Safety And Hazards
This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity or flammability.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
特性
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-(4-fluorophenoxy)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O4S.ClH/c1-2-19-8-10-20(11-9-19)25(22,23)12-7-18-16(21)13-24-15-5-3-14(17)4-6-15;/h3-6H,2,7-13H2,1H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASDSCOCPSZGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)COC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

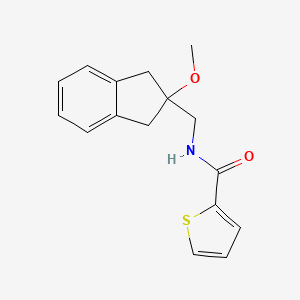
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008634.png)
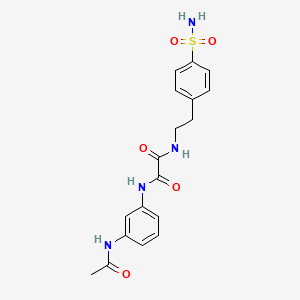
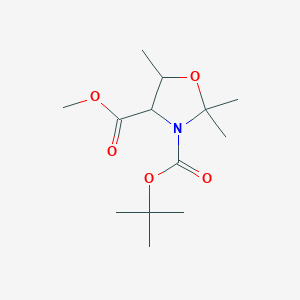
![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)
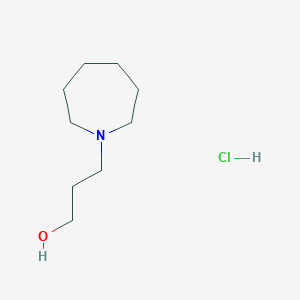
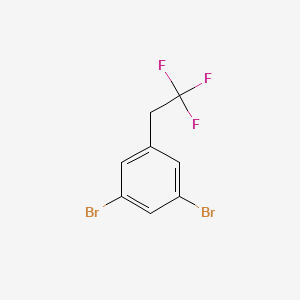
![Ethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008645.png)
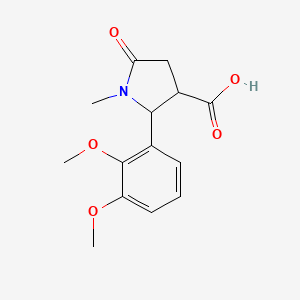
![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)
